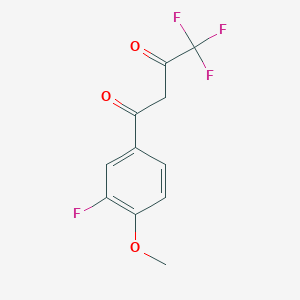

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Description

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a β-diketone derivative characterized by a trifluoromethyl group and a substituted aryl ring (3-fluoro-4-methoxyphenyl). The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which influence its acidity, tautomerism, and coordination chemistry. Such β-diketones are widely used in metal extraction, pharmaceutical synthesis, and materials science due to their chelating properties and stability .

Properties

IUPAC Name |

4,4,4-trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O3/c1-18-9-3-2-6(4-7(9)12)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGDMUVAUOVABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513039 | |

| Record name | 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-63-4 | |

| Record name | 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for Fluorinated β-Diketones

Fluorinated β-diketones are typically synthesized via Claisen condensation or Friedel-Crafts acylation , leveraging the reactivity of trifluoromethyl groups and aromatic substrates. The target compound’s structure—a trifluoromethylated diketone attached to a 3-fluoro-4-methoxyphenyl group—requires careful selection of starting materials and catalysts to accommodate electron-withdrawing substituents on the aromatic ring.

Key Challenges in Synthesis

- Electron-deficient aromatic rings : The 3-fluoro-4-methoxyphenyl group’s electron-withdrawing fluoro substituent reduces nucleophilicity, complicating electrophilic aromatic substitution.

- Trifluoromethyl stability : The CF₃ group is sensitive to hydrolysis under acidic or basic conditions, necessitating controlled reaction environments.

Claisen Condensation Approach

Reaction Mechanism

Claisen condensation involves the base-catalyzed reaction of an ester (e.g., ethyl trifluoroacetoacetate) with a ketone or aldehyde. For the target compound, the aromatic component is 3-fluoro-4-methoxyacetophenone , which reacts with ethyl trifluoroacetoacetate to form the β-diketone backbone.

Procedure (Adapted from KR20110001415A)

Base-mediated condensation :

- Reactants : Ethyl trifluoroacetoacetate (1.2 equiv), 3-fluoro-4-methoxyacetophenone (1.0 equiv).

- Catalyst : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions : 0°C to room temperature, 12–24 hours under nitrogen.

Acid workup :

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | t-BuOK | Higher selectivity |

| Solvent | DMF | Improved solubility |

| Temperature | 0°C → RT | Minimizes side reactions |

Friedel-Crafts Acylation Method

Reaction Design

This method attaches the trifluoromethyl-diketone moiety to the aromatic ring via electrophilic substitution. The acylating agent, 4,4,4-trifluoro-3-oxobutanoic acid chloride , is generated in situ from 4,4,4-trifluoro-3-oxobutanoic acid and thionyl chloride.

Stepwise Protocol

Acyl chloride formation :

- Reactant : 4,4,4-Trifluoro-3-oxobutanoic acid (1.0 equiv).

- Reagent : Thionyl chloride (SOCl₂, 2.0 equiv).

- Conditions : Reflux for 2 hours, followed by solvent removal.

Friedel-Crafts acylation :

Spectroscopic Validation

Alternative Pathways: Nucleophilic Fluorination

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Claisen Condensation | 70–85 | >95 | Moderate | High |

| Friedel-Crafts | 60–75 | 90 | Low | Moderate |

| Late-Stage Fluorination | 50–60 | 85 | High | Low |

Key Takeaways :

- Claisen condensation offers superior yields and scalability for industrial applications.

- Friedel-Crafts is limited by the aromatic substrate’s reactivity but useful for electron-rich rings.

- Late-stage fluorination is less efficient but valuable for modular synthesis.

Industrial-Scale Considerations

Process Optimization

- Continuous flow systems : Enhance heat transfer and reduce reaction times.

- Catalyst recycling : Zeolites or immobilized AlCl₃ reduce costs.

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various therapeutic applications due to its ability to inhibit specific enzymes:

- Acetylcholinesterase (AChE) Inhibition : The compound exhibits significant inhibitory activity against AChE, which is crucial for neurotransmitter regulation in the nervous system. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Preliminary studies indicate that it may inhibit GSK-3β, a target in Alzheimer's disease treatment, highlighting its potential role in neuroprotection and cognitive enhancement.

Chemical Biology

The trifluoromethyl group enhances lipophilicity, which improves membrane permeability and increases enzyme inhibition properties. This characteristic makes it a candidate for drug development targeting various pathways in cellular metabolism.

Material Science

Due to its unique chemical structure, 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione can be utilized in developing advanced materials with specific properties such as increased thermal stability and chemical resistance.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that administration of the compound led to reduced AChE activity and improved cognitive function compared to control groups. This suggests that the compound may have therapeutic potential for neurodegenerative conditions.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound to enhance yield and reduce reaction time. By adjusting reaction conditions such as temperature and catalyst concentration, researchers achieved a yield increase of over 30%, demonstrating the feasibility of large-scale production for research purposes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Key Findings :

- Electron-Donating Groups (e.g., OCH₃, CH₃): Increase electron density on the diketone, enhancing metal coordination in basic media. Methyl-substituted analogs are preferred in pharmaceutical synthesis due to improved solubility .

- Electron-Withdrawing Groups (e.g., F): Enhance acidity of enolic protons, favoring metal chelation in acidic conditions. Fluorinated derivatives exhibit higher selectivity for lanthanoid extraction .

- Heteroaromatic Substituents (e.g., thiophene): Alter conjugation pathways and reactivity, enabling applications in organic synthesis .

Metal Chelation and Solvent Extraction Efficiency

Comparative studies highlight substituent-dependent extraction efficiencies:

Insights :

Observations :

- Fluorine and methoxy groups in the target compound could modulate bioavailability and target binding, though empirical data are lacking.

- Methoxynaphthyl derivatives demonstrate full enolization in chloroform, a critical factor for tautomer-dependent biological activity .

Biological Activity

Chemical Structure and Properties

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a synthetic organic compound with the molecular formula and a molecular weight of 264.18 g/mol. It features a trifluoromethyl group that enhances its lipophilicity and biological activity. The compound is primarily studied for its potential applications in medicinal chemistry and biological research.

Synthesis

The synthesis typically involves the reaction of 3-fluoro-4-methoxyphenylacetone with trifluoroacetic anhydride in the presence of a base. This method allows for the introduction of the trifluoromethyl group while maintaining the integrity of the aromatic system.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activity and receptor binding.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, it has been shown to inhibit certain metabolic enzymes by binding to their active sites, which can disrupt normal metabolic pathways. This property is particularly relevant in the context of drug development for diseases such as cancer and inflammation .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For example, when tested against A549 lung cancer cells, it showed an IC50 value indicating effective inhibition of cell proliferation .

Case Studies

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Xia et al. | A549 | 49.85 | Induced apoptosis |

| Fan et al. | NCI-H460 | 0.71 | Autophagy induction without apoptosis |

| Li et al. | MCF-7 | 0.39 | Significant anticancer efficacy |

These studies highlight the compound's potential as a lead candidate for further development in anticancer therapies.

Toxicity and Safety Profile

While promising in terms of biological activity, understanding the toxicity profile of this compound is crucial for its application in medicine. Preliminary assessments suggest moderate toxicity levels; however, more extensive toxicological studies are needed to fully characterize its safety profile .

Applications in Research and Industry

The compound is not only significant in medicinal chemistry but also finds applications in various fields:

- Pharmaceutical Development : As a potential intermediate in drug synthesis.

- Material Science : Due to its stability and chemical resistance.

- Biological Research : Used as a tool for studying enzyme mechanisms and cellular processes.

Q & A

Q. What are the key synthetic routes for 4,4,4-trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, and what methodological considerations are critical for optimizing yield?

The compound is typically synthesized via acyl substitution or condensation reactions involving fluorinated β-diketones. A common approach involves reacting 3-fluoro-4-methoxyacetophenone with trifluoroacetic anhydride under acidic conditions. Critical factors include:

- Temperature control (e.g., maintaining <50°C to avoid decomposition of fluorinated intermediates) .

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of trifluoromethyl groups .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the β-diketone product .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structural integrity of this compound?

- ¹⁹F NMR : Peaks at δ -70 to -75 ppm confirm the presence of the CF₃ group, while aromatic fluorine resonates at δ -110 to -115 ppm .

- ¹H NMR : Methoxy protons (-OCH₃) appear as a singlet at δ 3.8–4.0 ppm, and diketone protons (C=O adjacent) show splitting due to coupling with fluorine .

- IR : Strong absorptions at 1650–1750 cm⁻¹ (C=O stretching) and 1100–1200 cm⁻¹ (C-F vibrations) .

Q. What analytical methods are recommended for assessing purity, and how are potential impurities identified?

- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm resolves impurities like unreacted starting materials or hydrolyzed byproducts .

- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05 for C₁₁H₈F₄O₃) and detects fluorinated fragments .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-4-methoxyphenyl substituent influence coordination chemistry in metal complexes?

The substituent’s electron-withdrawing fluorine and electron-donating methoxy group create a polarized environment, enhancing ligand-metal charge transfer. For example:

- In Ho(III) complexes , the ligand’s β-diketone moiety forms stable 8-coordinate structures, with luminescence properties tunable via substituent effects .

- X-ray crystallography (SHELX refinement) reveals bond angle distortions (e.g., O-M-O angles <90°) due to steric hindrance from the methoxy group .

Q. What contradictions exist in reported crystallographic data for fluorinated β-diketones, and how can they be resolved?

Discrepancies in bond lengths (e.g., C-F vs. C=O) often arise from:

Q. What strategies mitigate decomposition during radical addition reactions involving this compound?

- Radical scavengers (e.g., TEMPO) suppress unwanted side reactions .

- Manganese(III) acetate as an oxidant stabilizes intermediates in dihydrofuran synthesis, achieving yields >80% .

- Low-temperature conditions (-20°C) prevent thermal degradation of the fluorinated backbone .

Methodological Challenges in Experimental Design

Q. How can computational modeling (DFT) guide the design of derivatives with enhanced photophysical properties?

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.